3-(4-bromophenyl)-5-phenyl-1H-pyrazole
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Overview
Description
3-(4-Bromophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bonded to a phenyl group The presence of a bromine atom on the phenyl ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization from suitable solvents is often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylpyrazole derivative .
Scientific Research Applications
3-(4-Bromophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of liquid crystalline materials and polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom enhances its binding affinity through halogen bonding . The compound’s effects on cellular pathways can lead to anti-inflammatory or anticancer outcomes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole ring and exhibits different biological activities.
Uniqueness
3-(4-Bromophenyl)-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H11BrN2 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) |
InChI Key |
ZYWDCRQEDVOXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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